5-chloro-N-(4-nitrophenyl)pentanamide
Description
Historical Context and Discovery
The development and characterization of this compound emerged from extensive research into anticoagulant drug synthesis, particularly in the context of developing more effective blood clot prevention therapies. The compound was first documented in chemical databases in 2009, marking its formal recognition as a distinct chemical entity with specific pharmaceutical applications. The historical significance of this compound is intrinsically linked to the broader development of factor Xa inhibitors, a class of anticoagulants that revolutionized cardiovascular medicine in the early 21st century.
Research investigations into this compound gained momentum following the successful development of Apixaban, a direct factor Xa inhibitor that demonstrated exceptional potency and selectivity in clinical applications. The compound serves as a key intermediate in the synthesis of Apixaban, specifically identified as Apixaban Impurity 59 in pharmaceutical manufacturing processes. This designation reflects its critical role in the multi-step synthetic pathway that transforms simple starting materials into the final therapeutic agent.
The crystallographic characterization of this compound was achieved through comprehensive X-ray powder diffraction studies, revealing its monoclinic crystal system with space group P21/c. These structural investigations provided fundamental insights into the compound's solid-state properties, with unit cell parameters of a = 8.036(4) Å, b = 15.972(5) Å, c = 9.829(5) Å, α = 90°, β = 104.227(2)°, γ = 90°, and V = 1222.98 Å3. The density was determined to be 1.3941 grams per cubic centimeter, with four molecules per unit cell.
Rationale for Academic Interest
The academic interest in this compound stems from multiple converging factors that make it an exemplary subject for pharmaceutical and synthetic chemistry research. The compound represents a unique structural motif that combines electron-withdrawing nitro functionality with halogenated aliphatic chains, creating opportunities for diverse chemical transformations and biological interactions. This structural combination provides researchers with a valuable platform for investigating structure-activity relationships in pharmaceutical contexts.
The compound's role as an intermediate in Apixaban synthesis has generated significant interest in understanding its synthetic accessibility and optimization potential. Research efforts have focused on developing more efficient synthetic routes that minimize environmental impact while maximizing yield and purity. The compound's synthesis typically involves the reaction of para-nitroaniline with 5-chloropentanoyl chloride under controlled conditions, requiring careful optimization of reaction parameters to achieve optimal results.
Furthermore, the compound serves as a model system for investigating amide bond formation and stability under various chemical conditions. The presence of both electron-withdrawing groups (nitro and chloro) provides opportunities for studying electronic effects on amide reactivity and stability. Researchers have utilized this compound to develop improved synthetic methodologies that can be applied to related pharmaceutical intermediates.
The compound's well-defined physical and chemical properties make it an ideal candidate for analytical method development and validation studies. Its stability under standard laboratory conditions, combined with distinctive spectroscopic signatures, enables researchers to develop robust analytical protocols for pharmaceutical quality control applications.
Overview of Research Applications
Research applications of this compound span multiple domains of chemical and pharmaceutical science, reflecting its versatility as both a synthetic intermediate and a research tool. The primary application involves its utilization in the development and optimization of Apixaban synthesis protocols, where researchers investigate various reaction conditions, catalysts, and purification strategies to improve overall process efficiency.
In synthetic methodology research, the compound serves as a substrate for investigating novel chemical transformations, particularly those involving amide functionalization and heterocycle formation. Researchers have explored its potential for cyclization reactions that lead to complex heterocyclic structures relevant to pharmaceutical development. These investigations have contributed to broader understanding of how electron-withdrawing substituents influence reaction pathways and product distributions.
Analytical chemistry research has extensively utilized this compound as a reference standard for developing and validating analytical methods. High performance liquid chromatography protocols have been optimized using this compound to ensure accurate quantification in pharmaceutical formulations and process monitoring applications. Nuclear magnetic resonance spectroscopy studies have provided detailed structural characterization, with specific chemical shift patterns serving as benchmarks for related compounds.
The compound has also found applications in crystallographic research, where its well-defined crystal structure serves as a model system for understanding intermolecular interactions in pharmaceutical solids. These studies have provided insights into hydrogen bonding patterns, molecular packing arrangements, and polymorphic behavior that are relevant to pharmaceutical development.
Process chemistry research has focused on scaling up synthetic protocols from laboratory to industrial scales, addressing challenges related to heat management, waste minimization, and cost optimization. These investigations have resulted in improved synthetic protocols that maintain high yield and purity while reducing environmental impact and production costs.
Quality control research applications have emphasized the development of robust analytical methods for detecting and quantifying the compound in various matrices. These studies have established comprehensive impurity profiles and developed sensitive detection methods that ensure pharmaceutical product quality.
Properties
IUPAC Name |
5-chloro-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDLTRFGDDBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis Methods
Overview:
This approach involves the direct reaction of 4-nitrophenol with pentyl chloride in the presence of catalysts such as aluminum chloride or sulfuric acid. The process typically proceeds via nucleophilic substitution, where the phenolic hydroxyl group of 4-nitrophenol is activated and replaced by the pentanamide chain bearing a chlorine atom at the terminal position.
Reaction Conditions and Process:
- Reactants: 4-nitrophenol and pentyl chloride
- Catalyst: Aluminum chloride or sulfuric acid
- Solvent: Usually an inert solvent like dichloromethane or chlorobenzene
- Temperature: Controlled at ambient or slightly elevated temperatures (25–50°C)
- Duration: Several hours, monitored via TLC or HPLC
- Simplicity and fewer steps
- Suitable for large-scale production
- Handling of corrosive catalysts and reagents
- Potential for side reactions and by-products
Research Data:
A study detailed in recent literature reports a yield of approximately 75-80% under optimized conditions, with careful control of reaction temperature and stoichiometry to minimize impurities.
Indirect Synthesis Routes
Overview:
These involve multi-step processes starting from simpler aromatic compounds or intermediates. A typical route involves initial synthesis of an amino or nitro-substituted aromatic compound, followed by functional group transformations to introduce the amide linkage.
- Synthesis of 4-nitroaniline or related intermediates via nitration of aniline derivatives
- Conversion of intermediates to acyl chlorides or acid derivatives
- Coupling with amines or amino compounds to form the target amide
Reaction Conditions and Process:
- Nitration of aromatic amines under controlled temperature to prevent over-nitration
- Formation of acyl chlorides using reagents like thionyl chloride or phosphorus trichloride
- Amidation reactions conducted in inert solvents with bases such as triethylamine or pyridine
Research Data:
A study demonstrated the synthesis of the intermediate via condensation of nitrobenzene derivatives with acyl chlorides, achieving yields exceeding 85% with high purity, suitable for subsequent coupling steps.
Substitution and Cyclization Reactions
Overview:
This route involves the cyclization of precursor compounds such as p-nitroaniline derivatives with halogenated pentanoyl chlorides, followed by intramolecular cyclization to form the amide linkage.
- Chlorination of intermediates (e.g., p-nitroaniline derivatives) with phosphorus pentachloride to introduce chlorine atoms at specific positions
- Nucleophilic substitution with morpholine or other amines to form heterocyclic intermediates
- Cyclization to form the pentanamide core structure
Research Data:
One recent synthesis achieved high yields (~94%) by chlorination of p-nitroaniline derivatives with phosphorus pentachloride, followed by substitution with morpholine and subsequent cyclization, demonstrating the robustness of this route.
Recent Research Findings and Innovations
Recent advancements focus on improving yield, reducing reaction time, and enhancing safety. For example, a novel process employs phase-transfer catalysis for amidation, which simplifies purification and reduces costs. Additionally, alternative chlorination methods using milder reagents are under investigation to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-N-(4-nitrophenyl)pentanamide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Major Products Formed:
Reduction: 5-amino-N-(4-nitrophenyl)pentanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 256.69 g/mol
- Synonyms : Apixaban Impurity 59, among others.
The compound features a chloro group and a nitro group attached to a pentanamide backbone, which contributes to its reactivity and utility in organic synthesis.
Synthesis and Preparation Methods
Synthetic Routes : The primary method for synthesizing 5-chloro-N-(4-nitrophenyl)pentanamide involves the reaction of 5-chloropentanoyl chloride with 4-nitroaniline. This reaction typically occurs under controlled conditions to optimize yield and purity.
Industrial Production : In industrial settings, the synthesis is scaled up using high-quality reagents and optimized reaction conditions to ensure consistency and efficiency. Rigorous quality control measures are implemented to maintain product standards.
Pharmaceutical Applications
This compound is predominantly utilized in the pharmaceutical industry as an intermediate in the synthesis of Apixaban. Apixaban is a direct factor Xa inhibitor used for the prevention of blood clots in conditions such as deep vein thrombosis (DVT), pulmonary embolism (PE), and atrial fibrillation:
- Mechanism of Action : As an intermediate in Apixaban synthesis, it plays a crucial role in modulating the compound's pharmacokinetic properties and overall therapeutic efficacy against thromboembolic disorders .
Biochemical Research
The compound has been investigated for its biochemical interactions:
- Enzyme Interaction : It influences various enzymes involved in metabolic pathways and cellular signaling. Research has shown that it can affect gene expression related to apoptosis and cell proliferation.
- Potential Cancer Treatment : Studies suggest that derivatives of this compound may have applications in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth .
Chemical Synthesis
Beyond pharmaceuticals, this compound serves as a versatile building block for synthesizing other complex organic molecules. Its chemical reactivity allows it to participate in various reactions, including:
- Reduction Reactions : The nitro group can be reduced to an amino group, yielding derivatives with altered biological activity.
- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, leading to diverse chemical products .
Case Studies and Research Findings
Recent studies have explored alternative synthetic strategies for creating Apixaban analogues that incorporate modifications to improve efficacy and reduce side effects. For instance:
- Cyclization Strategies : Researchers have developed methods that cyclize the amide nitrogen into pyrazole rings, resulting in compounds with enhanced factor Xa binding activity .
- Therapeutic Potential : These analogues show promise not only as anticoagulants but also in treating conditions like cerebrovascular ischemia and acute coronary syndrome (ACS) .
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-nitrophenyl)pentanamide is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Apixaban, the compound contributes to the formation of the final product, which acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of blood clots, thereby exerting its anticoagulant effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
5-Chloro-N-(2-nitrophenyl)pentanamide
- Structural difference : The nitro group is at the ortho position (2-nitrophenyl) instead of para (4-nitrophenyl).
- Properties: Molecular weight 295.32 g/mol (C₁₃H₁₃NO₅S), with distinct reactivity due to steric and electronic effects of the nitro group placement .
- Applications : Used in life sciences but lacks reported bioactivity data compared to its para-substituted analog.
N-(4-Methoxyphenyl)pentanamide
- Structural difference : Replaces the nitro group with a methoxy (-OCH₃) group.
- Bioactivity : Demonstrates anthelmintic activity comparable to albendazole, with low cytotoxicity in human (SH-SY5Y) and monkey (Vero) cell lines .
5-Chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide
Bioactive Analogs with Modified Backbones
Coumarin-Pentanamide Hybrid (Compound 65)
- Structure: 5-Chloro-N-(2-methoxy-5-(methyl(2-oxo-2H-chromen-4-yl)amino)phenyl)pentanamide.
- Bioactivity :
Piperazine-Linked Pentanamides
- Example: 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide.
- Synthesis : Prepared via nucleophilic substitution, emphasizing the role of piperazine in enhancing receptor binding .
Biological Activity
5-Chloro-N-(4-nitrophenyl)pentanamide, with the molecular formula CHClNO and CAS No. 1039914-85-6, is a compound of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of Apixaban, an anticoagulant drug. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 256.69 g/mol
- Boiling Point : Not available
- Purity : Specifications vary by supplier
This compound primarily functions as an intermediate in the synthesis of Apixaban. The mechanism of action involves:
- Inhibition of Factor Xa : As part of the Apixaban synthesis pathway, this compound contributes to the inhibition of Factor Xa, a crucial enzyme in the coagulation cascade that leads to blood clot formation.
- Biochemical Pathways : The compound interacts with various enzymes and proteins, influencing their activity. It has been shown to affect cellular processes such as gene expression related to apoptosis and cell proliferation.
Biological Activity
The biological activities associated with this compound include:
Research Findings and Case Studies
Several studies have investigated the biological activity and applications of this compound:
-
Synthesis and Pharmacological Evaluation :
- A study highlighted its role in synthesizing Apixaban and evaluated its pharmacokinetic properties, suggesting that modifications to this compound could enhance therapeutic efficacy.
-
Cellular Effects :
- Research indicates that this compound influences cell signaling pathways, impacting gene expression related to cell survival and proliferation. For instance, it has been observed to modulate pathways involved in apoptosis.
-
Comparative Analysis :
- Compared to similar compounds (e.g., 5-chloro-N-(4-aminophenyl)pentanamide), this compound demonstrates unique properties due to its nitro group, which may confer specific biological activities not present in its analogs.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group at para position | Anticoagulant; potential antimicrobial |
| 5-Chloro-N-(4-aminophenyl)pentanamide | Amino group at para position | Anticoagulant; less potent than nitro derivative |
| 5-Chloro-N-(4-methylphenyl)pentanamide | Methyl group at para position | Limited biological activity compared to nitro |
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-(4-nitrophenyl)pentanamide, and how is purity optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, analogous compounds (e.g., arylpiperazine-pentanamide derivatives) are prepared by reacting activated chloro-pentanamide intermediates with nitro-substituted anilines under reflux in aprotic solvents like dichloromethane . Purity optimization involves normal-phase chromatography (e.g., gradient elution from 100% dichloromethane to ethyl acetate/methanol mixtures) and recrystallization. Impurity profiles are monitored using HPLC or TLC, with final purity ≥97% confirmed by elemental analysis .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Purification Method | Yield | Purity |
|---|---|---|---|---|
| Intermediate synthesis | 1-(2,3-dichlorophenyl)piperazine, DCM, reflux | Column chromatography (silica gel) | 41% | >95% |
| Final coupling | 4-nitroaniline, DMF, 80°C | Recrystallization (EtOAc/hexane) | 60% | 97% |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer : 1H NMR (400 MHz, CDCl3) is essential for confirming the structure. Key signals include:
- A broad singlet at δ 9.35 ppm (amide NH).
- Doublets for aromatic protons (e.g., δ 8.83 ppm, J = 2.48 Hz, nitrophenyl group).
- Triplet signals for pentanamide methylene groups (δ 2.50–2.55 ppm, J = 7.36–7.52 Hz) . IR spectroscopy verifies the amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]+ at m/z 269.1) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the biological activity of this compound derivatives?
- Methodological Answer : The nitro group at the para position enhances electron-withdrawing effects, increasing electrophilicity and potential interactions with biological targets (e.g., enzymes or receptors). Chlorine at the pentanamide chain improves lipophilicity, impacting membrane permeability. SAR studies involve synthesizing analogs with substituents like trifluoromethoxy or methyl groups and evaluating activity via in vitro assays (e.g., enzyme inhibition or receptor binding). Computational modeling (e.g., molecular docking) predicts binding affinities to targets like kinase domains .
Q. What common impurities arise during the synthesis of this compound, and how can they be resolved?
- Methodological Answer : Common impurities include:
- Unreacted starting materials : Detected via TLC (Rf comparison) and removed by iterative column chromatography.
- By-products from side reactions : E.g., over-alkylation products, resolved using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Solvent residues : Identified via GC-MS and eliminated by vacuum drying or lyophilization.
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (150 K) provides unambiguous confirmation of molecular geometry, bond lengths, and intermolecular interactions. For example, in related nitroaromatic amides, crystallography reveals dihedral angles between aromatic rings (e.g., 85.2°), hydrogen-bonding networks (N–H···O), and packing motifs. Data refinement (R factor <0.06) ensures accuracy .
Data Contradictions and Validation
- Purity Discrepancies : reports 97% purity, while other syntheses achieve >95% . These variations arise from differing purification protocols (e.g., chromatography vs. recrystallization). Cross-validation using orthogonal methods (e.g., NMR, HPLC) is recommended.
- Biological Activity : While suggests agrochemical potential, no direct data exists for this compound. Researchers should prioritize functional assays over extrapolation from structural analogs.
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
